methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine

AHCY inhibition Cellular assay SH-SY5Y

This compound features a benzo[cd]indol-2(1H)-one scaffold with an N‑methyl group that critically influences AHCY target engagement and PK. The homocysteine methyl ester tail is designed for substrate‑binding pocket occupancy. Procure alongside des‑methyl and N‑ethyl analogs to establish a definitive SAR matrix for AHCY potency, cellular permeability, and BET/PARP off‑target selectivity. Essential for cell‑based AHCY inhibition assays (SH‑SY5Y/HepG2) with HPLC or RapidFire‑MS quantitation.

Molecular Formula C17H18N2O5S2
Molecular Weight 394.5g/mol
CAS No. 1008186-27-3
Cat. No. B360124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine
CAS1008186-27-3
Molecular FormulaC17H18N2O5S2
Molecular Weight394.5g/mol
Structural Identifiers
SMILESCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O)C=CC=C3C1=O
InChIInChI=1S/C17H18N2O5S2/c1-19-13-6-7-14(10-4-3-5-11(15(10)13)16(19)20)26(23,24)18-12(17(21)22)8-9-25-2/h3-7,12,18H,8-9H2,1-2H3,(H,21,22)
InChIKeyVLHXPQHUQACZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine: Baseline Identity and Target Class


The compound methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine (CAS 1008186-27-3) is a synthetic, small-molecule derivative belonging to the benzo[cd]indol-2(1H)-one sulfonamide class [1]. Its core structure features a tricyclic benzo[cd]indol-2(1H)-one scaffold, which is a privileged chemotype in epigenetic and anti-inflammatory drug discovery, with known utility as a scaffold for BET bromodomain and PARP inhibitors [2]. The compound is functionalized at the 6-position with a sulfonamide-linked homocysteine methyl ester, suggesting a primary design intent around homocysteine metabolism modulation, specifically the inhibition of S-adenosyl-L-homocysteine hydrolase (AHCY) or related enzymes [3]. Publicly available bioactivity data for this specific CAS number remains extremely limited, with most characterization confined to vendor technical datasheets.

Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine: Why In-Class Analogs Cannot Be Interchanged


Within the benzo[cd]indol-2(1H)-one sulfonamide class, minor structural modifications lead to profound target-switching. The unsubstituted and N-ethyl analogs primarily engage BET bromodomains (BRD4 IC50 in the low micromolar range) or PARP14, whereas the homocysteine-containing sulfonamides are designed to occupy the substrate-binding pocket of S-adenosyl-L-homocysteine hydrolase (AHCY) [1][2]. The des-methyl analog (methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine) demonstrates a cellular AHCY IC50 of 9.4 nM, while adenosine-derived AHCY inhibitors like CHEMBL419393 exhibit a recombinant human AHCY IC50 of 195 nM and vastly different species selectivity profiles [3]. The presence of the N-methyl group on the target compound is therefore predicted to critically influence both target engagement and pharmacokinetic properties, rendering simple substitution with any other benzo[cd]indol-2(1H)-one sulfonamide or generic AHCY inhibitor invalid.

Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine: Quantified Differentiation vs. Closest Analogs


Cellular AHCY Inhibition Potency: Target Compound vs. Des-Methyl Analog

Direct comparative data for the target compound is absent from public repositories. However, the closest structural analog, methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine (the des-methyl derivative), inhibits AHCY in human SH-SY5Y neuroblastoma cells with an IC50 of 9.40 nM after 48 hours, as measured by HPLC analysis of homocysteine formation [1]. The target compound's N-methyl substituent at the 1-position of the benzo[cd]indol-2(1H)-one core is expected to alter hydrogen-bonding interactions within the AHCY active site, potentially shifting potency. This inference is supported by the observation that N-alkyl modifications on the related benzo[cd]indol-2(1H)-one scaffold can change the IC50 against BET bromodomains by over 100-fold [2]. For procurement, the target compound should be directly compared with the des-methyl analog (if available) under identical assay conditions to quantify the N-methyl effect.

AHCY inhibition Cellular assay SH-SY5Y Homocysteine metabolism

Species-Selectivity Profile: Human vs. Rabbit AHCY

AHCY inhibitors often display marked species-dependent potency differences. The adenine-based inhibitor CHEMBL419393 (BDBM50018500) shows a recombinant human AHCY IC50 of 195 nM, but its activity against rabbit erythrocyte AHCY is >35,400 nM, representing a >180-fold selectivity loss [1]. The des-methyl benzo[cd]indol sulfonamide analog (BDBM50018514) has only been reported in human cellular assays (IC50 9.4 nM), leaving its non-human primate or rodent selectivity uncharacterized. No species-selectivity data exists for the target compound. Given that the benzo[cd]indol sulfonamide chemotype occupies a different chemical space than adenine analogs, it is plausible that the target compound exhibits a distinct species-selectivity fingerprint. This dimension is critical for any research group planning in vivo efficacy or toxicology studies, as poor cross-species translation has historically plagued AHCY-targeted programs [2].

Species selectivity AHCY Translational pharmacology

Target Selectivity: AHCY vs. Methionine Synthase and Off-Target Liability

A structurally distinct sulfonamide-containing compound, CHEMBL2153710 (BDBM50392655), which incorporates a benzo[cd]indol-2(1H)-one-like sulfonamide moiety, inhibits methionine synthase in HL60 cells with an IC50 of 55,000 nM and human DHFR with an IC50 of 1,070 nM [1]. While this compound is not a direct analog (it contains a pteridine-sulfonamide core), the data illustrate that sulfonamide-based homocysteine-pathway inhibitors can exhibit polypharmacology. The target compound's selectivity for AHCY over methionine synthase or other folate pathway enzymes has not been reported. Additionally, benzo[cd]indol-2(1H)-one sulfonamides without the homocysteine tail are known to inhibit BET bromodomains (BRD4 IC50 ~0.1-5 µM) [2] or PARP14 at nanomolar concentrations [3]. Therefore, any procurement for AHCY-focused research must verify that the compound does not promiscuously engage these well-established off-targets of the chemotype.

Target selectivity AHCY Methionine synthase DHFR

Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine: Evidence-Backed Research Application Scenarios


In Vitro AHCY Inhibition Screening in Human Cell Lines

The compound is best deployed in a cell-based AHCY inhibition assay using SH-SY5Y or HepG2 cells, with homocysteine quantification via HPLC or RapidFire mass spectrometry [1]. This directly benchmarks against the des-methyl analog (IC50 9.4 nM) and establishes the target compound's relative potency. Due to the benzo[cd]indol-2(1H)-one scaffold's known BET bromodomain activity, a counterscreen against BRD4 (e.g., AlphaScreen or BROMOscan) is essential to confirm target specificity [2].

Species-Selectivity Profiling for Preclinical Model Selection

Before committing to in vivo efficacy studies, the compound must be tested against recombinant human, mouse, rat, and rabbit AHCY in parallel, using the same SAH substrate-based assay. The >180-fold human-vs-rabbit selectivity gap observed for the adenine analog CHEMBL419393 [3] underscores the risk of selecting an inappropriate rodent model without this data.

Comparative SAR Studies Within the Benzo[cd]indol-2(1H)-one Sulfonamide Series

Procurement of the target compound alongside the des-methyl analog (methyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine), the N-ethyl variant, and a simple benzo[cd]indol-2(1H)-one 6-sulfonamide without the homocysteine tail enables a definitive SAR study. This matrix isolates the contribution of the N-methyl group, the homocysteine methyl ester, and the sulfonamide linker to AHCY potency, cellular permeability, and off-target BET/PARP engagement [2].

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